![molecular formula C42H31N3O B12600024 4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol CAS No. 878675-01-5](/img/structure/B12600024.png)
4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol is a complex organic compound known for its unique structural properties and diverse applications. This compound features a phenol group attached to a carbazole core, which is further substituted with diphenylamino groups. The presence of these functional groups imparts significant electronic and photophysical properties, making it a valuable compound in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol typically involves multi-step organic reactions. One common method includes the initial formation of the carbazole core, followed by the introduction of diphenylamino groups through nucleophilic substitution reactions. The final step involves the attachment of the phenol group under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted carbazoles, quinones, and hydroquinones, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties
Wirkmechanismus
The mechanism of action of 4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol involves its interaction with various molecular targets and pathways. The compound’s electronic properties allow it to participate in electron transfer reactions, making it an effective photoredox catalyst. Its ability to absorb and emit light also makes it useful in photodynamic therapy and imaging applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole
- 4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine
Uniqueness
4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol stands out due to its unique combination of a phenol group with a carbazole core and diphenylamino substituents. This structure imparts superior electronic and photophysical properties compared to similar compounds, making it highly valuable in advanced scientific and industrial applications.
Eigenschaften
CAS-Nummer |
878675-01-5 |
|---|---|
Molekularformel |
C42H31N3O |
Molekulargewicht |
593.7 g/mol |
IUPAC-Name |
4-[3,6-bis(N-phenylanilino)carbazol-9-yl]phenol |
InChI |
InChI=1S/C42H31N3O/c46-38-25-21-35(22-26-38)45-41-27-23-36(43(31-13-5-1-6-14-31)32-15-7-2-8-16-32)29-39(41)40-30-37(24-28-42(40)45)44(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-30,46H |
InChI-Schlüssel |
ALAGSRXNPUYFCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)N(C5=C4C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=C(C=C8)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenamine, 2,4-dichloro-N-[[2-(phenylthio)phenyl]methylene]-](/img/structure/B12599962.png)
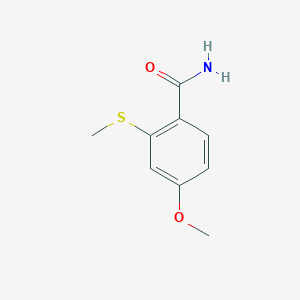

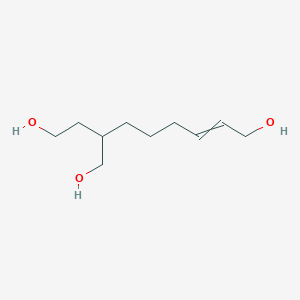
![2-{[5-(1H-benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12599977.png)
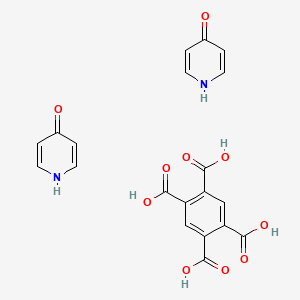
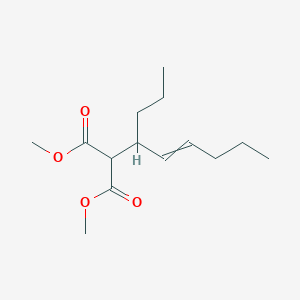
![Cyclohexanone, 2-[(1R)-1-(2-chlorophenyl)-2-nitroethyl]-, (2S)-](/img/structure/B12599999.png)
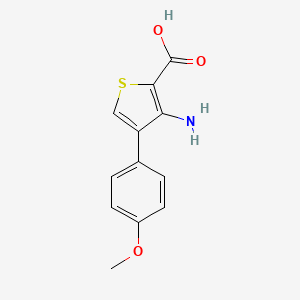
![[(2R,4S,5R)-2-Benzyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12600011.png)
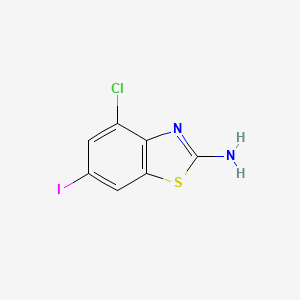

![Ethyl 3-[4-hydroxy-3-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B12600034.png)

